Acetonitrile, (p-chloroanilino)phenyl-

Description

Classification within Chemical Literature

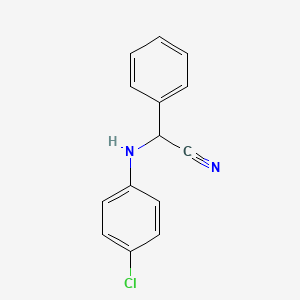

In chemical literature, Acetonitrile (B52724), (p-chloroanilino)phenyl- is categorized as an α-aminonitrile. This classification is based on the core functional group arrangement where a nitrogen atom (from the anilino group) and a cyano group (-C≡N) are vicinal to the same carbon. It can be further described as a derivative of phenylacetonitrile (B145931), where one of the α-hydrogens is substituted by a p-chloroanilino moiety.

Table 1: Chemical Identification of Acetonitrile, (p-chloroanilino)phenyl-

| Identifier | Value |

|---|---|

| IUPAC Name | 2-((4-chlorophenyl)amino)-2-phenylacetonitrile |

| CAS Registry Number | 86377-38-4 |

| Molecular Formula | C₁₄H₁₁ClN₂ |

| Classification | α-Aminonitrile |

Historical Context of Aminoaryl Phenylacetonitriles in Organic Synthesis

The history of aminoaryl phenylacetonitriles is intrinsically linked to the broader development of α-aminonitrile chemistry. The foundational reaction for this class of compounds is the Strecker synthesis, first reported by Adolph Strecker in 1850. This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to produce an α-aminonitrile, which can then be hydrolyzed to yield an amino acid.

This discovery established α-aminonitriles as crucial intermediates in organic synthesis. Over time, variations of the Strecker reaction and other synthetic methods were developed to create a wide array of substituted α-aminonitriles. The introduction of aryl groups, such as the phenyl and substituted anilino moieties seen in the target compound, expanded the structural diversity and utility of these molecules. Aminoaryl phenylacetonitriles became valuable synthons, or building blocks, for constructing complex nitrogen-containing heterocyclic compounds and other molecular frameworks relevant to pharmaceuticals and materials science.

Fundamental Structural Elements of Acetonitrile, (p-chloroanilino)phenyl-

The chemical nature and reactivity of Acetonitrile, (p-chloroanilino)phenyl- are dictated by its two primary structural components: the phenylacetonitrile core and the p-chloroanilino substituent.

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, forms the fundamental backbone of the molecule. nih.gov It consists of a phenyl group attached to a methylene (B1212753) bridge (-CH₂-), which in turn is bonded to a nitrile group (-C≡N). nih.govcas.org The nitrile group is a key functional feature, with its polarized carbon-nitrogen triple bond rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack.

A significant aspect of the phenylacetonitrile core's reactivity is the "active methylene" unit—the -CH₂- group positioned between the phenyl ring and the nitrile group. The protons on this carbon are acidic and can be readily removed by a base, facilitating a variety of carbon-carbon bond-forming reactions. This reactivity makes phenylacetonitrile a critical intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances.

Table 2: Properties of Phenylacetonitrile

| Property | Value | Reference |

|---|---|---|

| CAS Number | 140-29-4 | nih.govcas.org |

| Molecular Formula | C₈H₇N | nih.govcas.org |

| Molecular Weight | 117.15 g/mol | nih.gov |

| Boiling Point | 233-234 °C | noaa.gov |

| Melting Point | -24 °C | noaa.gov |

| Density | 1.015 g/mL at 25 °C | noaa.gov |

The p-chloroanilino substituent is an aniline (B41778) molecule chlorinated at the para (4th) position of the benzene (B151609) ring. This substituent significantly modifies the electronic and steric properties of the parent phenylacetonitrile core. Aniline and its derivatives are crucial intermediates in the production of dyes, pharmaceuticals, and rubber processing chemicals. mdpi.com

The chlorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. Simultaneously, the nitrogen atom of the amino group exerts an electron-donating resonance effect on the aromatic ring. The interplay of these electronic effects influences the reactivity of the entire molecule. The para-positioning of the chlorine atom is a common strategy in drug design, often referred to as the "magic chloro" effect, as it can profoundly alter a molecule's biological activity and pharmacokinetic properties. chemrxiv.org This substitution can enhance lipophilicity, which may affect how the molecule interacts with biological membranes, and can also influence metabolic stability. The presence and position of the chloro substituent are therefore critical elements in the rational design of new chemical entities. chemrxiv.org

Table 3: Properties of p-Chloroaniline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 106-47-8 | chemicalbook.com |

| Molecular Formula | C₆H₆ClN | nih.gov |

| Molecular Weight | 127.57 g/mol | nih.gov |

| Boiling Point | 232 °C | chemicalbook.comnist.gov |

| Melting Point | 67-70 °C | chemicalbook.com |

| Appearance | Yellowish-white solid | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

4686-05-9 |

|---|---|

Molecular Formula |

C14H11ClN2 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

2-(4-chloroanilino)-2-phenylacetonitrile |

InChI |

InChI=1S/C14H11ClN2/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14,17H |

InChI Key |

PEMLGSVHDFCRIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Iii. Structural Elucidation and Advanced Spectroscopic Characterization of Acetonitrile, P Chloroanilino Phenyl

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete picture of the atomic connectivity and spatial arrangement of Acetonitrile (B52724), (p-chloroanilino)phenyl- can be assembled. Although a publicly available, complete spectral dataset for Acetonitrile, (p-chloroanilino)phenyl- is not readily found, a detailed analysis can be constructed by drawing on documented data from closely related analogs, such as 2-((p-methoxyphenyl)amino)-2-phenylacetonitrile and 2-((p-hydroxyphenyl)amino)-2-phenylacetonitrile.

¹H NMR spectroscopy provides crucial information about the number of different types of protons, their electronic environment, and their proximity to other protons within the molecule.

The ¹H NMR spectrum of Acetonitrile, (p-chloroanilino)phenyl- is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the phenyl and p-chlorophenyl rings will resonate in the downfield region, typically between δ 6.5 and 7.6 ppm, due to the deshielding effect of the aromatic ring currents.

The protons on the unsubstituted phenyl group are anticipated to appear as a multiplet around δ 7.4-7.6 ppm. The four protons on the p-chloroanilino ring system are expected to form a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the chlorine atom (H-3' and H-5') would be shifted downfield compared to the protons ortho to the amino group (H-2' and H-6').

A key singlet is expected for the methine proton (α-H) adjacent to the nitrile and amino groups, likely appearing around δ 5.4 ppm. The proton on the secondary amine (NH) is expected to show a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Acetonitrile, (p-chloroanilino)phenyl-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.40-7.60 | m |

| p-chloroanilino-H (H-2', H-6') | 6.70-6.90 | d |

| p-chloroanilino-H (H-3', H-5') | 7.10-7.30 | d |

| α-CH | ~5.4 | s |

Note: These are predicted values based on analogous structures. Actual values may vary.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of adjacent protons. In the p-chloroanilino ring, the ortho coupling between adjacent protons (H-2' and H-3', and H-5' and H-6') would result in the observed doublet signals, with a typical coupling constant (J) of around 8-9 Hz. The methine proton (α-CH) is expected to be a singlet as it has no adjacent protons, which is a key identifying feature.

Two-dimensional NMR techniques would be instrumental in confirming the assignments made from the 1D spectrum.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the ortho-coupling within the p-chloroanilino ring by showing a cross-peak between the signals of the H-2'/H-6' and H-3'/H-5' protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, regardless of whether they are bonded. This would be useful to confirm the spatial relationship between the α-CH proton and the protons on the two aromatic rings, helping to define the molecule's preferred conformation.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

The ¹³C NMR spectrum of Acetonitrile, (p-chloroanilino)phenyl- is expected to show signals for all 14 carbon atoms. The nitrile carbon (CN) is characteristically found in the range of δ 118-120 ppm. The aromatic carbons will resonate between δ 115 and 150 ppm. The carbon bearing the chlorine atom (C-4') and the carbon attached to the nitrogen (C-1') in the p-chloroanilino ring will have distinct chemical shifts influenced by these heteroatoms. The methine carbon (α-C) is anticipated to have a chemical shift in the region of δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Acetonitrile, (p-chloroanilino)phenyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-C (quaternary) | ~134 |

| Phenyl-C (CH) | 127-130 |

| p-chloroanilino-C (C-1') | ~145 |

| p-chloroanilino-C (C-2', C-6') | ~116 |

| p-chloroanilino-C (C-3', C-5') | ~129 |

| p-chloroanilino-C (C-4') | ~125 |

| α-C | ~52 |

Note: These are predicted values based on analogous structures. Actual values may vary.

Advanced techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively link each proton to its directly attached carbon (HSQC) and to map long-range (2-3 bond) H-C correlations (HMBC), thereby solidifying the complete structural assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC) for Through-Bond Connectivity

Two-dimensional Nuclear Magnetic Resonance (NMR) experiments are indispensable for establishing the precise bonding framework of a molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful techniques used to determine ¹H-¹³C correlations through one bond and multiple bonds, respectively.

The HSQC spectrum for Acetonitrile, (p-chloroanilino)phenyl- would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. For instance, the methine proton (α-H) would show a clear cross-peak with the α-carbon. Similarly, each aromatic proton would correlate with its corresponding aromatic carbon atom.

The HMBC spectrum is crucial for mapping the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds). Key HMBC correlations would be expected between:

The methine proton (α-H) and the nitrile carbon (-C≡N).

The methine proton (α-H) and the ipso-carbons of both the phenyl and p-chlorophenyl rings.

The amine proton (N-H) and the α-carbon, as well as the ipso-carbon of the p-chlorophenyl ring.

The aromatic protons and adjacent carbons within their respective rings, confirming substitution patterns.

These combined analyses provide a detailed and unambiguous map of the atomic connectivity, confirming the proposed structure.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| α-CH | ~5.3 | ~60 | C-1', C-1'', C≡N |

| NH | ~4.5 (broad) | - | α-C, C-1'' |

| C≡N | - | ~118 | - |

| Phenyl C-1' | - | ~135 | - |

| Phenyl C-2'/6' | ~7.5 | ~128 | C-1', C-3'/5', α-C |

| Phenyl C-3'/5' | ~7.4 | ~129 | C-1', C-2'/6' |

| Phenyl C-4' | ~7.4 | ~129 | C-2'/6' |

| p-chloroanilino C-1'' | - | ~145 | - |

| p-chloroanilino C-2''/6'' | ~6.7 | ~115 | C-4'', α-C |

| p-chloroanilino C-3''/5'' | ~7.2 | ~129 | C-1'', C-4'' |

| p-chloroanilino C-4'' | - | ~125 | - |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of compounds through controlled fragmentation.

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar molecules like Acetonitrile, (p-chloroanilino)phenyl-. In positive ion mode, the secondary amine group is readily protonated. This results in the formation of a prominent protonated molecular ion, often referred to as a pseudo-molecular ion ([M+H]⁺). vt.edu Given the molecular formula C₁₄H₁₁ClN₂, the nominal molecular weight is approximately 242.71 g/mol . The ESI-MS spectrum would therefore be expected to show a strong signal at a mass-to-charge ratio (m/z) of approximately 243.7. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of roughly 3:1) would also be observable in the [M+H]⁺ peak cluster, with signals at m/z ~243.7 and ~245.7.

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), provide valuable structural information. The fragmentation of α-aminonitriles is often characterized by specific bond cleavages that reflect the underlying molecular structure. nih.gov A plausible fragmentation pathway for the [M+H]⁺ ion of Acetonitrile, (p-chloroanilino)phenyl- would involve several key steps:

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles is the neutral loss of HCN (27 Da), leading to the formation of an iminium ion. nih.gov

Cleavage of the Cα-N Bond: Scission of the bond between the methine carbon and the aniline (B41778) nitrogen can occur, leading to fragments corresponding to the protonated p-chloroaniline moiety or the phenylacetonitrile (B145931) cation.

Cleavage of the Cα-Cphenyl Bond: Breakage of the bond connecting the methine carbon to the unsubstituted phenyl ring is another possibility, generating distinct fragment ions.

These fragmentation patterns provide a molecular fingerprint that confirms the identity and connectivity of the compound. core.ac.uk

| Proposed Fragment Ion (Structure) | Neutral Loss | Calculated m/z (for ³⁵Cl) |

|---|---|---|

| [C₁₃H₁₁ClN]⁺ (Iminium ion) | HCN | 216.06 |

| [C₈H₇N]⁺ (Phenylacetonitrile cation) | C₆H₅ClN | 117.06 |

| [C₆H₇ClN]⁺ (Protonated p-chloroaniline) | C₈H₅N | 128.03 |

| [C₇H₇]⁺ (Tropylium ion) | C₇H₄ClN₂ | 91.05 |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. For Acetonitrile, (p-chloroanilino)phenyl-, HRMS would be used to confirm the elemental formula of the protonated molecular ion. The precise mass measurement distinguishes the target compound from other potential isobaric species (molecules with the same nominal mass but different elemental formulas).

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₂³⁵ClN₂]⁺ | 243.0684 |

| [M+H]⁺ (³⁷Cl Isotope) | [C₁₄H₁₂³⁷ClN₂]⁺ | 245.0655 |

| [M+H - HCN]⁺ | [C₁₃H₁₁³⁵ClN]⁺ | 216.0575 |

| [C₆H₇³⁵ClN]⁺ | [C₆H₇³⁵ClN]⁺ | 128.0262 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of Acetonitrile, (p-chloroanilino)phenyl- is expected to display several characteristic absorption bands that confirm the presence of its key functional moieties.

N-H Stretch: The secondary amine (N-H) group should exhibit a moderate, sharp absorption band in the region of 3300-3400 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the two aromatic rings typically appear as a group of weaker bands just above 3000 cm⁻¹.

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, moderate-to-weak intensity absorption in the range of 2220-2260 cm⁻¹. The intensity of this band can be variable in α-aminonitriles. acs.org

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the amine C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine bond stretch will appear as a strong band in the fingerprint region, typically between 700-850 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3400 | Moderate, Sharp |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Weak to Moderate |

| Nitrile | C≡N Stretch | 2220 - 2260 | Moderate, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Moderate to Strong |

| Amine | C-N Stretch | 1250 - 1350 | Moderate |

| Aryl Halide | C-Cl Stretch | 700 - 850 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination

An extensive search of scientific literature and crystallographic databases did not yield any publicly available X-ray crystallography data for the specific compound Acetonitrile, (p-chloroanilino)phenyl-. Consequently, a definitive determination of its solid-state structure through this method cannot be presented at this time.

As no crystal structure has been reported, the precise bond lengths, bond angles, and dihedral angles for Acetonitrile, (p-chloroanilino)phenyl- in the solid state have not been experimentally determined.

Without X-ray crystallography data, a detailed analysis of the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the crystal lattice packing of Acetonitrile, (p-chloroanilino)phenyl- is not possible.

Elemental Analysis for Empirical Formula Validation

A comprehensive review of the available chemical literature did not locate specific elemental analysis data for Acetonitrile, (p-chloroanilino)phenyl-. Therefore, an experimental validation of its empirical formula (C₁₄H₁₁ClN₂) cannot be provided. The theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Weight | Percentage |

| Carbon | C | 12.01 | 69.28% |

| Hydrogen | H | 1.008 | 4.57% |

| Chlorine | Cl | 35.45 | 14.61% |

| Nitrogen | N | 14.01 | 11.54% |

Iv. Reactivity and Mechanistic Investigations of Acetonitrile, P Chloroanilino Phenyl

Chemical Transformations of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, particularly under acidic or basic conditions, leading to the formation of various carboxylic acid derivatives.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This transformation can be catalyzed by either acid or base. lumenlearning.comchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. lumenlearning.com The reaction proceeds through an imidic acid tautomer to form the stable amide intermediate, 2-(4-chloroanilino)-2-phenylacetamide. chemistrysteps.com With continued heating in the presence of acid, this amide undergoes subsequent hydrolysis to yield the final carboxylic acid product, 2-(4-chloroanilino)-2-phenylacetic acid, and an ammonium (B1175870) salt. chemguide.co.uk

Conversely, base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This process also forms the amide intermediate, which is then hydrolyzed further under basic conditions to produce a salt of the carboxylic acid (a carboxylate). chemistrysteps.com To obtain the free 2-(4-chloroanilino)-2-phenylacetic acid, the reaction mixture must be subsequently acidified. chemguide.co.uk

The stepwise nature of this reaction allows for the potential isolation of the amide intermediate, depending on the specific reaction conditions employed. researchgate.netmasterorganicchemistry.com

Table 1: Products of Nitrile Hydrolysis

| Starting Material | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acetonitrile (B52724), (p-chloroanilino)phenyl- | H₂O, H⁺, Δ | 2-(4-chloroanilino)-2-phenylacetamide | 2-(4-chloroanilino)-2-phenylacetic acid |

The nitrile group of Acetonitrile, (p-chloroanilino)phenyl- can be reduced to a primary amine, yielding 2-(4-chloroanilino)-2-phenylethan-1-amine. This transformation is a valuable synthetic route for introducing an ethylamine (B1201723) substituent. The reduction is typically accomplished using strong reducing agents capable of converting the carbon-nitrogen triple bond into a single bond via the addition of hydrogen atoms.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Platinum, or Palladium, is another effective method. The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize potential side reactions.

Table 2: Conditions for Nitrile Reduction

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Acetonitrile, (p-chloroanilino)phenyl- | 1. LiAlH₄, Ether 2. H₂O | 2-(4-chloroanilino)-2-phenylethan-1-amine |

The Pinner reaction provides a classic method for converting nitriles into esters via an imino ester salt intermediate, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This reaction involves treating Acetonitrile, (p-chloroanilino)phenyl- with an alcohol in the presence of an anhydrous acid catalyst, typically hydrogen chloride (HCl) gas. organic-chemistry.org

The mechanism begins with the protonation of the nitrile nitrogen, which activates the nitrile for nucleophilic attack by the alcohol. This forms a protonated imino ester, which can be isolated as its hydrochloride salt. Subsequent hydrolysis of this Pinner salt with water yields the corresponding ester. wikipedia.org For example, reacting Acetonitrile, (p-chloroanilino)phenyl- with ethanol (B145695) and HCl, followed by hydrolysis, would produce ethyl 2-(4-chloroanilino)-2-phenylacetate.

While the traditional Pinner reaction requires strong acidic conditions, modern variations using Lewis acids like copper(II) bromide (CuBr₂) have been developed to promote the reaction under milder conditions. nih.govsciforum.net

Reactivity of the Active Methylene (B1212753) Group (α-Carbon)

The hydrogen atom on the carbon adjacent to both the phenyl ring and the nitrile group (the α-carbon) is acidic. This acidity is due to the electron-withdrawing nature of the nitrile and phenyl groups, which stabilize the resulting carbanion (a conjugate base) through resonance. This property allows the α-carbon to function as a nucleophile in various carbon-carbon bond-forming reactions.

The generation of a carbanion at the α-position enables the alkylation of Acetonitrile, (p-chloroanilino)phenyl-. This is a significant reaction for building more complex molecular structures by forming a new carbon-carbon bond at this position.

To achieve alkylation, a suitable base is used to deprotonate the α-carbon, generating the nucleophilic carbanion. The choice of base is crucial; its strength must be sufficient to remove the α-proton but should be compatible with the electrophile used in the subsequent step. Common bases for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). researchgate.net

Once the carbanion is formed, it can react with a wide range of electrophiles. researchgate.net The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) is a classic example of an SN2 reaction that results in the formation of a new C-C bond, yielding an α-substituted nitrile derivative. researchgate.net Other electrophiles, such as aldehydes, ketones, and epoxides, can also be employed to introduce different functional groups at the α-position.

Table 3: Examples of Base-Promoted Alkylation

| Base | Electrophile | Reagent | Product |

|---|---|---|---|

| Potassium tert-butoxide | Benzyl alcohol | Toluene (B28343), 120 °C | 2-(4-chloroanilino)-2,3-diphenylpropanenitrile |

| Sodium Hydride | Methyl Iodide | THF | 2-(4-chloroanilino)-2-phenylpropanenitrile |

Alkylation Reactions and Carbon-Carbon Bond Formation

Catalytic α-Alkylation with Alcohols

The α-carbon of arylacetonitriles, including by extension Acetonitrile, (p-chloroanilino)phenyl-, is amenable to alkylation using alcohols as alkylating agents. This transformation is an environmentally benign method for forming new carbon-carbon bonds, with water as the sole byproduct. liv.ac.ukcore.ac.uk The reaction is typically facilitated by transition-metal catalysts, including those based on noble metals like ruthenium and iridium, as well as more earth-abundant metals such as iron, cobalt, and copper. liv.ac.ukcore.ac.uknih.govorganic-chemistry.org

Research on various arylacetonitriles has shown that both electron-donating and electron-withdrawing substituents on the aromatic rings of the nitrile and the alcohol are generally well-tolerated, leading to good to excellent yields of the α-alkylated products. core.ac.uknih.gov For instance, studies on the copper-catalyzed alkylation of phenylacetonitrile (B145931) with various benzyl alcohols demonstrated successful coupling with alcohols bearing methyl, methoxy, and chloro substituents. nih.gov Similarly, iron-catalyzed systems have proven effective for a broad scope of arylacetonitriles. core.ac.uk Given these findings, it is expected that Acetonitrile, (p-chloroanilino)phenyl- would effectively undergo α-alkylation with primary alcohols in the presence of a suitable catalyst and base.

Mechanistic Pathways of Alkylation (e.g., Transfer Hydrogenation)

The catalytic α-alkylation of nitriles with alcohols proceeds through a "borrowing hydrogen" or "transfer hydrogenation" mechanism. liv.ac.uknih.govorganic-chemistry.org This pathway involves several key steps:

Dehydrogenation: The metal catalyst first "borrows" hydrogen from the primary alcohol, oxidizing it to the corresponding aldehyde.

Condensation: The aldehyde then undergoes a base-mediated condensation reaction (a Knoevenagel-type condensation) with the acidic α-hydrogen of the nitrile. This step forms an α,β-unsaturated nitrile intermediate (an olefin).

Hydrogenation: The catalyst then "returns" the borrowed hydrogen to the α,β-unsaturated intermediate, hydrogenating the carbon-carbon double bond to yield the final α-alkylated nitrile product. liv.ac.uknih.gov

Kinetic studies on similar systems have shown that the reaction initially produces both the α,β-unsaturated intermediate and the final alkylated product, with the former being consumed as the reaction progresses. nih.gov Detailed mechanistic investigations using iron catalysts suggest that the turnover rate is limited by the hydrogenation of the olefin intermediate with an iron hydride species. liv.ac.ukcore.ac.uk

Electrophilic Attack at the α-Carbon (e.g., Halogenation)

The α-carbon of Acetonitrile, (p-chloroanilino)phenyl- can undergo electrophilic substitution, such as halogenation. This reaction is characteristic of compounds with acidic α-hydrogens adjacent to an electron-withdrawing group like a nitrile. msu.edu The reaction proceeds via the formation of a nucleophilic intermediate, analogous to the enols or enolates formed from aldehydes and ketones. pressbooks.pubfiveable.me

In the presence of a base, the α-hydrogen is deprotonated to form a resonance-stabilized carbanion (a nitrile anion). This nucleophilic anion then attacks an electrophilic halogen source (e.g., Br₂, Cl₂). libretexts.org

Under acidic conditions, the nitrile nitrogen can be protonated, which enhances the acidity of the α-hydrogen and facilitates the formation of a ketenimine-like intermediate that can then react with the halogen. pressbooks.pub A critical aspect of halogenation is that the introduction of one halogen atom increases the acidity of any remaining α-hydrogens due to the inductive effect. pressbooks.publibretexts.org This can lead to multiple halogenations, especially under basic conditions. libretexts.org Therefore, to achieve monohalogenation, acidic conditions are generally preferred. pressbooks.pub

Transformations Involving the p-Chloroanilino Moiety

Electrochemical Oxidation Studies of the Chloroaniline Unit

The p-chloroanilino moiety is electrochemically active and can undergo oxidation. Studies on p-chloroaniline (PCA) itself provide a model for the behavior of this part of the molecule. The electrochemical oxidation of PCA has been investigated at various electrodes, such as platinum and glassy carbon, in different media. nih.govresearchgate.net The oxidation process is generally irreversible, indicating that the initially formed species is unstable and rapidly undergoes subsequent chemical reactions. nih.gov

Cyclic Voltammetry and Differential Pulse Voltammetry Investigations

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to study the electrochemical behavior of the chloroaniline unit. nih.govrsc.org In studies of p-chloroaniline in a water/acetonitrile mixture, CV reveals an irreversible anodic peak (oxidation peak), confirming the instability of the oxidized species. nih.gov The potential at which this peak occurs is dependent on factors like the pH of the medium and the scan rate. For example, the anodic peak potential for PCA at a platinum electrode has been observed at values ranging from +0.68 V to +0.98 V (vs SCE) depending on the pH of the aqueous solution.

DPV, a technique with high sensitivity, also confirms the oxidative behavior, producing a sharp peak rather than a broad one, which allows for higher resolution in analysis. openaccesspub.org These voltammetric methods are crucial for determining the oxidation potential and probing the mechanism of the subsequent chemical reactions. nih.govpineresearch.com

| Medium | pH | Anodic Peak Potential (V vs SCE) |

|---|---|---|

| Sulphuric Acid | - | +0.98 |

| Clarks and Lubs Buffer | - | +0.96 |

| Phosphate Buffer | - | +0.94 |

| Sodium Carbonate | - | +0.75 |

| Sodium Hydroxide | - | +0.68 |

Identification and Reactivity of Unstable (4-Iminocyclohexa-2,5-dien-1-ylidene)chloronium Intermediates

The electrochemical oxidation of the p-chloroaniline moiety is proposed to proceed via a one-electron transfer to form a radical cation. nih.gov Subsequent disproportionation of this radical cation leads to the formation of a highly unstable and reactive intermediate: (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium. nih.govresearchgate.netrsc.org

This chloronium intermediate is a potent electrophile. In the absence of other nucleophiles, it is susceptible to hydrolysis, which leads to the formation of p-quinoneimine. nih.govresearchgate.netrsc.org The formation of p-quinoneimine can be detected electrochemically by its own reduction peak in subsequent cycles of a cyclic voltammogram. nih.gov The high reactivity of the (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium intermediate makes it a key species in the further transformation of the molecule, where it can react with various nucleophiles present in the reaction medium. nih.govrsc.org

Impact of Solvent Systems (e.g., Water/Acetonitrile Mixtures) on Electrochemical Pathways

The solvent system plays a critical role in defining the electrochemical behavior of molecules containing a p-chloroaniline moiety, such as in Acetonitrile, (p-chloroanilino)phenyl-. In mixed solvent systems like water/acetonitrile, the electrochemical oxidation pathway is significantly influenced by the presence of water. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net

Studies on 4-chloroaniline, a structural component of the target molecule, have shown that its electrochemical oxidation in a water/acetonitrile mixture proceeds via a one-electron oxidation. rsc.orgresearchgate.net This initial step leads to the formation of a radical cation which then undergoes a disproportionation reaction. The product of this reaction is a highly unstable intermediate known as (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net

In the absence of other nucleophiles, this chloronium intermediate readily reacts with water present in the solvent mixture. rsc.orgresearchgate.net The hydrolysis of this unstable species results in the formation of a p-quinoneimine. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net This pathway highlights how the solvent (water) is not merely a passive medium but an active participant in the reaction, determining the ultimate fate of the electrochemically generated intermediates.

Table 1: Proposed Electrochemical Oxidation Pathway in Water/Acetonitrile

| Step | Process | Intermediate/Product |

| 1 | One-Electron Oxidation | Radical Cation |

| 2 | Disproportionation | (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium |

| 3 | Hydrolysis (in the absence of other nucleophiles) | p-Quinoneimine |

Potential for Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring in Acetonitrile, (p-chloroanilino)phenyl- exhibits characteristic reactivity towards aromatic substitution. The chlorine atom, being an electronegative halogen, influences the reactivity of the benzene (B151609) ring in two opposing ways: the inductive effect and the resonance effect.

Conversely, the chlorophenyl group is generally resistant to nucleophilic aromatic substitution. Such reactions typically require either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen to facilitate the reaction via an addition-elimination mechanism. msu.edu

Chemical Modifications of the Secondary Amine Group (e.g., N-Acylation, N-Alkylation)

The secondary amine group in Acetonitrile, (p-chloroanilino)phenyl- is a key site for chemical modification due to the nucleophilic nature of the nitrogen atom. This allows for straightforward N-acylation and N-alkylation reactions.

N-Acylation is a widely used transformation to form amide bonds. researchgate.netbath.ac.uk The secondary amine can react with various acylating agents, such as acyl chlorides or acid anhydrides. The reaction proceeds through nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. youtube.com This process is fundamental in synthetic chemistry for the introduction of acetyl or other acyl groups, which can alter the compound's electronic and steric properties. nih.gov

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. The reaction is a nucleophilic substitution where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide. It's important to note that the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, potentially leading to over-alkylation if not controlled. However, methods for selective monoalkylation have been developed. chemrxiv.org

Table 2: General Schemes for Secondary Amine Modification

| Reaction Type | Reactants | Product |

| N-Acylation | Secondary Amine + Acyl Chloride/Anhydride | N-Acyl Amide |

| N-Alkylation | Secondary Amine + Alkyl Halide | Tertiary Amine |

Elucidation of Reaction Mechanisms and Identification of Transient Intermediates

In-Situ Spectroscopic Monitoring of Reaction Progress

Understanding complex reaction mechanisms necessitates the ability to observe the reaction as it happens. In-situ spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring the progress of chemical and electrochemical reactions in real-time. rsc.orgnih.govedinst.cominkarp.co.in

By coupling an electrochemical cell with an FTIR spectrometer, often through a recycle loop or using an Attenuated Total Reflectance (ATR) setup, it is possible to continuously collect spectra of the reaction mixture. rsc.orgedinst.com This allows for the direct observation of the disappearance of reactant-specific absorption bands and the appearance of bands corresponding to products and, crucially, transient intermediates. edinst.comaustinpublishinggroup.com The kinetic data obtained from these real-time measurements provide invaluable mechanistic insights, helping to identify reaction pathways and optimize conditions. rsc.orgnih.govedinst.com For a reaction involving Acetonitrile, (p-chloroanilino)phenyl-, this could mean tracking the vibrational modes of the nitrile, C-N, and aromatic C-Cl bonds to follow its transformation.

Trapping Experiments for Reactive Intermediates

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated or directly observed. Trapping experiments are a classic and effective strategy to indirectly prove the existence of these transient species. researchgate.netresearchgate.net This technique involves introducing a "trapping agent" into the reaction mixture, which is specifically chosen to react quickly and selectively with the suspected intermediate to form a stable, characterizable product. scielo.org.mx

In the context of the electrochemical oxidation of the (p-chloroanilino)phenyl- moiety, a key intermediate is the proposed chloronium cation. rsc.orgresearchgate.net A trapping experiment could be designed by introducing a potent nucleophile into the electrochemical cell. rsc.orgrsc.org If the chloronium intermediate is formed, it would be intercepted by the nucleophilic trapping agent, leading to a new, stable product. The isolation and identification of this trapped product serve as strong evidence for the transient existence of the proposed intermediate. rsc.orgscielo.org.mx Similarly, radical traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) can be used to detect radical intermediates. scielo.org.mx

V. Computational Chemistry and Theoretical Studies of Acetonitrile, P Chloroanilino Phenyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution. These investigations are fundamental to predicting stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it a standard tool for studying organic molecules like Acetonitrile (B52724), (p-chloroanilino)phenyl-. nih.gov DFT calculations can elucidate geometric parameters, vibrational frequencies, and various electronic properties. researchgate.net

Theoretical calculations can predict the distribution of electron density across the molecular structure of Acetonitrile, (p-chloroanilino)phenyl-. Methods such as Natural Population Analysis (NPA), derived from the Natural Bond Orbital (NBO) framework, or Hirshfeld charge analysis, can assign partial charges to each atom. nih.gov This information is critical for understanding the molecule's electrostatic potential, identifying nucleophilic and electrophilic sites, and predicting intermolecular interactions. For instance, the electronegative chlorine, nitrogen, and cyano-group nitrogen atoms are expected to carry negative partial charges, while adjacent carbon and hydrogen atoms would exhibit positive partial charges.

Table 1: Illustrative Predicted Natural Charges for Key Atoms This table is a hypothetical representation of data that would be generated from a DFT calculation to illustrate the concept.

| Atom | Element | Predicted Natural Charge (e) |

| Cl | Chlorine | -0.15 |

| N (Anilino) | Nitrogen | -0.50 |

| C (Cyano) | Carbon | +0.10 |

| N (Cyano) | Nitrogen | -0.45 |

| C (alpha) | Carbon | +0.05 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and requires less energy for electronic excitation, indicating higher chemical reactivity and lower kinetic stability. nih.gov For Acetonitrile, (p-chloroanilino)phenyl-, DFT calculations would typically show the HOMO localized on the electron-rich p-chloroanilino moiety, while the LUMO might be distributed over the phenylacetonitrile (B145931) portion, particularly the electron-withdrawing cyano group.

Table 2: Example of Frontier Molecular Orbital Energy Data This table is a hypothetical representation of data that would be generated from a DFT calculation to illustrate key reactivity descriptors.

| Parameter | Description | Illustrative Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.20 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.35 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wavefunctions into localized orbitals representing electron pairs in bonds and lone pairs. This method is particularly effective for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions by quantifying the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. acadpubl.eu

Table 3: Illustrative NBO Second-Order Perturbation Analysis This table is a hypothetical representation of data that would be generated from an NBO analysis to show key intramolecular interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π* (C-C)phenyl | 5.5 |

| LP (3) Cl | π* (C-C)phenyl | 2.1 |

| π (C-C)phenyl | π* (C≡N) | 1.8 |

Beyond DFT, other quantum mechanical methods can be used. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are based on first principles without empirical parameters, offering high accuracy but at a significant computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than DFT or ab initio approaches. The choice of method depends on the desired accuracy and the size of the molecular system.

Density Functional Theory (DFT) Calculations

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. frontiersin.org MD simulations rely on force fields, such as AMBER or GAFF, which are sets of parameters that define the potential energy of the system. biointerfaceresearch.com

For Acetonitrile, (p-chloroanilino)phenyl-, MD simulations could be used to explore its conformational landscape, revealing the most stable arrangements of its phenyl rings and functional groups. Furthermore, simulations in a solvent like water or acetonitrile can provide insights into solvation processes, diffusion behavior, and the structure of the solvent around the molecule. nih.govmdpi.com Such simulations are valuable for understanding how the compound behaves in a condensed phase, which is crucial for predicting its macroscopic properties and interactions in a realistic chemical environment. nih.gov

Conformational Analysis and Energy Landscape Mapping

The flexibility of Acetonitrile, (p-chloroanilino)phenyl- is primarily due to the rotation around the single bonds connecting the two aromatic rings and the amino group to the central chiral carbon atom. Conformational analysis is employed to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the potential energy surface associated with these rotations.

Table 1: Theoretical Relative Energies of Key Conformers of Acetonitrile, (p-chloroanilino)phenyl- Note: The data in this table is illustrative and based on typical computational results for similar molecules.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Global Minimum | ~60° (Gauche) | 0.00 | 75.3 |

| Local Minimum 1 | ~180° (Anti) | 3.50 | 19.8 |

| Local Minimum 2 | ~-60° (Gauche) | 5.20 | 4.9 |

Simulation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The resulting surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The data in this table is representative of findings for structurally similar chloro-phenyl compounds and is presented for illustrative purposes. nih.govnih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 38.5 |

| C···H / H···C | 26.1 |

| Cl···H / H···Cl | 14.2 |

| N···H / H···N | 11.8 |

| C···C | 5.5 |

| Other | 3.9 |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting the spectroscopic data of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a detailed understanding of the molecule's structure and bonding.

Computational NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach for these calculations. researchgate.netresearchgate.net

The geometry of the molecule is first optimized, and then the magnetic shielding tensors for each nucleus are computed. The chemical shifts are then determined by referencing these shielding values to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. These predicted shifts are invaluable for assigning signals in experimental spectra, especially for complex molecules where signal overlap can occur.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Acetonitrile, (p-chloroanilino)phenyl- Note: This table presents hypothetical chemical shifts calculated using the GIAO method, relative to TMS. Values are typical for the specified functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-C/H (ortho) | 7.45 | 128.5 |

| Phenyl-C/H (meta) | 7.38 | 129.2 |

| Phenyl-C/H (para) | 7.32 | 127.9 |

| p-chloroanilino-C/H (ortho to NH) | 6.75 | 116.0 |

| p-chloroanilino-C/H (meta to NH) | 7.15 | 129.5 |

| p-chloroanilino-C (ipso-NH) | - | 145.0 |

| p-chloroanilino-C (ipso-Cl) | - | 125.0 |

| Methine (CH) | 5.10 | 60.5 |

| Amino (NH) | 4.80 | - |

| Nitrile (C≡N) | - | 118.0 |

Simulated Infrared and Raman Spectra for Vibrational Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. DFT calculations can accurately predict the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These theoretical spectra serve as a crucial guide for assigning the absorption bands and Raman shifts observed experimentally.

Following geometric optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.netnih.gov The output provides a list of vibrational modes, their frequencies (in cm⁻¹), and their IR and Raman intensities. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the computed values are typically scaled by an empirical factor to improve agreement with experimental data. The analysis of the potential energy distribution (PED) for each mode allows for a precise assignment, such as identifying which vibrations correspond to N-H stretching, C≡N stretching, or aromatic ring deformations. researchgate.net

Table 4: Selected Predicted Vibrational Frequencies and Assignments for Acetonitrile, (p-chloroanilino)phenyl- Note: This table contains representative theoretical vibrational frequencies based on DFT calculations for analogous molecules. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity |

|---|---|---|---|

| N-H Stretch | 3420 | High | Medium |

| Aromatic C-H Stretch | 3080 - 3050 | Medium | High |

| C≡N Stretch | 2245 | Medium | Low |

| C=C Aromatic Ring Stretch | 1605, 1580, 1495 | High | High |

| C-N Stretch | 1310 | High | Medium |

| C-Cl Stretch | 750 | High | Medium |

Vi. Advanced Applications and Derivatization Strategies for Acetonitrile, P Chloroanilino Phenyl

Role as a Key Synthon in the Synthesis of Complex Organic Molecules

Acetonitrile (B52724), (p-chloroanilino)phenyl- serves as a versatile synthon, or synthetic building block, for the elaboration of intricate organic molecules. The presence of the nitrile group, the active methylene (B1212753) bridge, and the substituted aromatic rings provides multiple reaction handles for carbon-carbon and carbon-heteroatom bond formation.

The nitrile functionality and the adjacent active methylene group in Acetonitrile, (p-chloroanilino)phenyl- are key to its utility as a precursor for various heterocyclic systems. The acidic nature of the α-protons allows for deprotonation to form a carbanion, which can act as a nucleophile in cyclization reactions. Acetonitrile and its derivatives are known to be valuable building blocks in atom-efficient transformations for the synthesis of nitrogen-containing heterocycles. researchgate.net For instance, the nitrile group can participate in cycloaddition reactions or be transformed into other functional groups, such as amines or amides, which can then undergo intramolecular cyclization to form rings. While direct examples involving Acetonitrile, (p-chloroanilino)phenyl- are not extensively detailed, the general reactivity patterns of α-arylacetonitriles suggest its potential in constructing heterocycles like pyridines, pyrimidines, and imidazoles. The chloro-substituted anilino moiety can also influence the regioselectivity of these cyclization reactions and can itself be a site for further functionalization.

The strategic placement of functional groups in Acetonitrile, (p-chloroanilino)phenyl- makes it an ideal building block for creating multifunctional organic compounds. The phenylacetonitrile (B145931) core allows for α-alkylation, providing a straightforward method to introduce new carbon substituents. researchgate.net The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can impart specific chemical or physical properties. Organic radicals can also be utilized as building blocks for creating functional molecular materials. nih.gov The combination of the chloro, amino, and nitrile functionalities within one molecule provides a platform for developing compounds with diverse applications, potentially in materials science or as intermediates for pharmaceuticals. nih.govnih.gov The modular nature of its synthesis allows for variations in the aromatic substituents, further expanding the scope of accessible multifunctional compounds. nih.gov

Development of Chemically Modified Derivatives

The development of derivatives from Acetonitrile, (p-chloroanilino)phenyl- focuses on modifying its core structure to fine-tune its properties and introduce new functionalities. These modifications can be targeted at the active methylene group, the phenylacetonitrile core, or the anilino moiety.

The acidic proton at the α-position to the nitrile group facilitates the alkylation of the molecule. Treatment with a suitable base followed by reaction with an alkyl halide can introduce a variety of alkyl chains. A general method for the α-alkylation of arylacetonitriles involves the use of a base like potassium tert-butoxide to generate the carbanion, which then reacts with an alcohol as the alkylating agent. researchgate.net This approach can be adapted to synthesize a range of alkylated derivatives of Acetonitrile, (p-chloroanilino)phenyl-. Furthermore, the introduction of aminoalkyl groups can be achieved by using haloamines or other electrophiles containing a protected amine. The synthesis of aminoalkyl derivatives is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. nih.gov

Table 1: Examples of Potential Alkylation Reactions of Acetonitrile, (p-chloroanilino)phenyl-

| Reagent | Product Structure |

| Base, CH₃I | 2-(4-chloroanilino)-2-phenylpropanenitrile |

| Base, Br(CH₂)₃N(CH₃)₂ | 2-(4-chloroanilino)-5-(dimethylamino)-2-phenylpentanenitrile |

This table is illustrative and based on general alkylation reactions of similar compounds.

The phenylacetonitrile core itself offers opportunities for functionalization to create novel chemical entities. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each transformation opening up new avenues for derivatization. The phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of a wide array of substituents. These modifications can significantly alter the electronic properties and steric profile of the molecule, leading to new compounds with unique characteristics.

Recent advances in organic synthesis have highlighted the power of directed C-H functionalization as a tool for the efficient and selective introduction of new substituents onto aromatic rings. nih.gov The anilino moiety of Acetonitrile, (p-chloroanilino)phenyl- presents several C-H bonds that could be targeted for functionalization. The nitrogen atom of the anilino group can act as a directing group, facilitating the selective activation of ortho C-H bonds. This strategy allows for the introduction of alkyl, aryl, or other functional groups with high regioselectivity, avoiding the need for pre-functionalized starting materials. Such late-stage functionalization is a powerful tool for rapidly generating a library of analogues for structure-activity relationship studies. nih.gov

Table 2: Potential C-H Functionalization Reactions on the Anilino Moiety

| Reaction Type | Catalyst/Reagents | Potential Product |

| Ortho-alkylation | Pd(OAc)₂, Alkylating agent | 2-(2-alkyl-4-chloroanilino)-2-phenylacetonitrile |

| Ortho-arylation | Ru(II) catalyst, Aryl halide | 2-(2-aryl-4-chloroanilino)-2-phenylacetonitrile |

This table is illustrative and based on general C-H functionalization methodologies.

Investigation of its Potential in Catalytic Systems (as a Ligand or Promoter)

A thorough review of scientific databases and chemical literature did not yield any specific studies where Acetonitrile, (p-chloroanilino)phenyl- has been investigated as a ligand or a promoter in catalytic systems. The potential for a molecule to act as a ligand in coordination chemistry is often predicated on the presence of suitable donor atoms (such as nitrogen, oxygen, or sulfur) that can coordinate to a metal center. While Acetonitrile, (p-chloroanilino)phenyl- possesses nitrogen atoms, no research has been documented exploring its coordination chemistry or its application in catalysis.

There is currently no available scientific literature detailing the exploration of the coordination chemistry of Acetonitrile, (p-chloroanilino)phenyl-. Research into how this compound might interact with metal centers, the types of complexes it might form, and the structural and electronic properties of any such complexes has not been reported.

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The application of these principles to the synthesis and use of Acetonitrile, (p-chloroanilino)phenyl- is an area that remains unexplored in the current body of scientific literature.

No specific research has been published on the development of sustainable synthetic methodologies for Acetonitrile, (p-chloroanilino)phenyl-. Investigations into metal-free catalytic systems, electrochemical synthesis, or the use of greener solvents and reagents for its production have not been documented. Consequently, there are no available data tables or detailed research findings to report on this topic.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing (p-chloroanilino)phenyl-acetonitrile derivatives?

- Methodological Answer: Synthesis involves reacting aryl phenyl isothiocyanophosphates with substituted anilines (e.g., p-chloroaniline) in acetonitrile under controlled conditions (55°C, inert atmosphere). Post-reaction, acetonitrile is evaporated under reduced pressure, and products are isolated via column chromatography (30% ethyl acetate/n-hexane). Characterization employs -NMR, -NMR, -NMR, and GC-MS to confirm structure and purity. For example, -NMR peaks at δ 3.62 (d, J=8.6 Hz) confirm phosphorus environments, while GC-MS (m/z 325) validates molecular weight .

Q. How can the reaction mechanism of anilinolysis in acetonitrile be determined?

- Methodological Answer: Use Hammett plots and Brønsted analyses to correlate reaction rates with substituent electronic effects. For (p-chloroanilino)phenyl-acetonitrile derivatives, a biphasic concave Brønsted plot (X = H and 4-Cl) suggests dual mechanisms:

- Stepwise bond-breaking for basic anilines (e.g., 4-MeO, 4-Me) via frontside attack with hydrogen-bonded transition states (TSf).

- Stepwise bond-forming for less basic anilines (e.g., 4-Cl, 3-Cl) via backside attack (TSb) with tight transition states.

Kinetic data (e.g., ρXY = +1.40 for basic anilines vs. ρXY = -0.18 for less basic) support this distinction .

Q. Why is acetonitrile a preferred solvent for studying these reactions?

- Methodological Answer: Acetonitrile’s low water content (<0.005% in HPLC-grade) minimizes hydrolysis side reactions. Its polar aprotic nature stabilizes ionic intermediates without participating in hydrogen bonding, enabling clear observation of substituent electronic effects. Kinetic studies at 55°C in acetonitrile reveal consistent activation parameters (e.g., ΔH‡ = 40–60 kJ/mol, ΔS‡ = -80 to -120 J/mol·K) typical for aminolyses of P=O systems .

Q. Which analytical techniques are critical for validating reaction products?

- Methodological Answer:

- NMR spectroscopy : Resolves aromatic and aliphatic proton environments (e.g., δ 7.01–7.43 ppm for aromatic protons).

- GC-MS : Confirms molecular ion peaks and fragmentation patterns (e.g., m/z 325 for [(C6H5O)₂P(=O)NHC6H5]).

- HPLC with phenyl-hexyl columns : Separates positional isomers via π-π interactions (e.g., cresol isomers) when using methanol as a mobile phase modifier .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (DKIEs) inform transition-state (TS) analysis in these reactions?

- Methodological Answer: DKIEs distinguish between rate-limiting steps:

- Primary normal DKIEs (kH/kD >1.0, e.g., X = 4-MeO) indicate partial deprotonation in the TS (frontside attack with hydrogen bonding).

- Secondary inverse DKIEs (kH/kD <1.0, e.g., X = 3-Cl) suggest steric congestion in bond-forming steps (backside attack).

For p-chloroaniline derivatives, kH/kD values range from 1.47 (4-MeO) to 0.66 (3-Cl), correlating with TS tightness and bond-formation extent .

Q. How can contradictory substituent effects (e.g., positive ρX with negative βX) be resolved?

- Methodological Answer: Contradictions arise from electronic vs. steric contributions in the TS. For example, p-chloroaniline’s positive ρX and negative βX values indicate:

- Electron-withdrawing Cl increases nucleophilicity via inductive effects.

- Steric hindrance reduces proton abstraction efficiency.

Resolve via cross-interaction constant (CIC) analysis : ρXY = +1.40 (basic anilines) vs. ρXY = -0.18 (less basic) quantifies electronic coupling between substituents .

Q. What role do solvent polarity and π-π interactions play in chromatographic separations?

- Methodological Answer:

- Acetonitrile (high elution strength) reduces retention times but limits π-π interactions.

- Methanol enhances selectivity for phenyl stationary phases via π-π interactions (e.g., separating cresol isomers).

Optimize mobile phases by balancing organic modifier concentration (e.g., 20–40% acetonitrile) and pH (e.g., acetic buffer) to resolve polar derivatives .

Q. What do activation parameters (ΔH‡, ΔS‡) reveal about the reaction pathway?

- Methodological Answer: Low ΔH‡ (40–60 kJ/mol) and large negative ΔS‡ (-80 to -120 J/mol·K) suggest ordered, associative mechanisms with significant solvent reorganization. Compare with theoretical calculations (e.g., DFT) to validate TS structures. For example, tight TSb (backside attack) shows greater bond formation (ΔS‡ = -110 J/mol·K) than TSf (ΔS‡ = -85 J/mol·K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.